molecular formula C19H19NO5 B1142321 FMOC-D-THR-OH CAS No. 118609-38-4

FMOC-D-THR-OH

Cat. No.: B1142321
CAS No.: 118609-38-4
M. Wt: 341.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FMOC-D-THR-OH, also known as N-α-fluorenylmethyloxycarbonyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis as a building block for introducing D-threonine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-THR-OH typically involves the protection of the amino group of D-threonine with the FMOC group. This is achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the formation of a carbamate linkage between the FMOC group and the amino group of D-threonine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: FMOC-D-THR-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

FMOC-D-THR-OH has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of FMOC-D-THR-OH involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .

Comparison with Similar Compounds

FMOC-D-THR-OH can be compared with other FMOC-protected amino acids, such as:

    FMOC-L-THR-OH: The L-isomer of threonine, used for introducing L-threonine residues into peptides.

    FMOC-D-SER-OH: A similar compound used for introducing D-serine residues into peptides.

    FMOC-D-VAL-OH: Used for introducing D-valine residues into peptides.

Uniqueness: this compound is unique in its ability to introduce D-threonine residues into peptides, which can impart specific structural and functional properties to the resulting peptides. The presence of the hydroxyl group in threonine also allows for additional chemical modifications, such as phosphorylation .

Biological Activity

FMOC-D-THR-OH, or N-α-fluorenylmethyloxycarbonyl-D-threonine, is a derivative of the amino acid threonine, specifically the D-enantiomer. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate D-threonine residues into peptides. The significance of D-amino acids, including D-threonine, lies in their unique biological properties that differ from their L-counterparts, making them valuable in therapeutic applications and biological research.

This compound features a fluorenylmethyloxycarbonyl (FMOC) protecting group that safeguards the amino group during peptide synthesis. This protection prevents unwanted side reactions and facilitates the sequential addition of amino acids to form peptides. The synthesis typically involves reacting D-threonine with FMOC chloride in the presence of a base like sodium bicarbonate, resulting in a carbamate linkage between the FMOC group and the amino group of D-threonine.

Biological Activity

The biological activity of this compound is primarily observed through its incorporation into peptides. These peptides can interact with specific receptors or enzymes, influencing various biological pathways. The unique structure of D-threonine allows for:

  • Enhanced Binding Affinity : Peptides containing D-threonine may exhibit increased binding affinity to certain biological targets compared to those made with L-threonine.
  • Therapeutic Applications : D-peptides synthesized from this compound are being explored for their potential in drug design, particularly for conditions where L-peptides may not be effective due to enzymatic degradation.

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities of peptides synthesized using this compound:

  • Antimicrobial Activity : Research on teixobactin analogs demonstrated that both D and L versions exhibited antimicrobial properties, suggesting that incorporating D-amino acids can enhance peptide stability and efficacy against bacterial infections .
  • Glycosylation Effects : A study investigated the reaction rates of glycosylated threonine derivatives, revealing that this compound exhibited competitive reaction rates compared to other amino acids. This indicates its potential role in developing glycopeptides with tailored biological functions .
  • Peptide Nucleic Acids : The incorporation of this compound in peptide nucleic acids has shown promise in creating supramolecular structures that can interact with nucleic acids, potentially leading to novel therapeutic strategies .

Comparative Analysis

The following table summarizes the relative reaction rates of various amino acids including this compound in peptide synthesis:

Amino AcidRelative Reaction Rate (AA/Thr)
Fmoc-Thr(Trt)-OH1
Fmoc-D-Thr(Ac 3GalNAcα)-OH0.90 ± 0.02
Fmoc-Thr(Ac 3GlcNAcβ)-OH2.62 ± 0.06
Fmoc-D-Thr(Ac 3GlcNAcβ)-OH1.01 ± 0.04

This data highlights the competitive nature of this compound in reactions compared to other derivatives, indicating its viability as a building block in peptide synthesis .

Properties

CAS No.

118609-38-4

Molecular Formula

C19H19NO5

Molecular Weight

341.36

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.